1-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-1-oxobutan-2-yl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate
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Overview
Description
1-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-1-oxobutan-2-yl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzothiophene core, which is known for its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-1-oxobutan-2-yl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate typically involves multi-step organic reactions. One common method includes the condensation of 3-cyano-4,5,6,7-tetrahydro-1-benzothiophene-2-amine with a suitable acylating agent, followed by esterification with 1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl acetic acid .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-1-oxobutan-2-yl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the benzothiophene core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary amines .
Scientific Research Applications
1-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-1-oxobutan-2-yl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-1-oxobutan-2-yl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate involves its interaction with specific molecular targets. It may inhibit certain enzymes or interfere with biological pathways, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-fluorobenzamide: Shares a similar benzothiophene core but differs in its functional groups.
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(3-cyano-6-thiophen-2-yl-2-pyridinyl)thio]acetamide: Another compound with a benzothiophene core, used in different applications.
Uniqueness
1-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-1-oxobutan-2-yl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C23H21N3O5S |
---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
[1-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-1-oxobutan-2-yl] 2-(1,3-dioxoisoindol-2-yl)acetate |
InChI |
InChI=1S/C23H21N3O5S/c1-2-17(20(28)25-21-16(11-24)13-7-5-6-10-18(13)32-21)31-19(27)12-26-22(29)14-8-3-4-9-15(14)23(26)30/h3-4,8-9,17H,2,5-7,10,12H2,1H3,(H,25,28) |
InChI Key |
HMFWEKHDQWFNSJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NC1=C(C2=C(S1)CCCC2)C#N)OC(=O)CN3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
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